methyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical and Chemical Properties Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Synthesis and Structural Characterization
- Benzothiophene derivatives have been synthesized and characterized, providing foundational knowledge for further chemical modifications and applications in various fields of research. The synthesis involves decarboxylation, esterification, and characterization of isomeric benzo[b]thiophenes, which are closely related to the specified compound (Campaigne & Abe, 1975).
Catalytic Applications
- Certain benzothiophene-based copper polymers have shown catalytic activities in the oxidation of cyclohexane under mild conditions, highlighting the potential use of sulfone-containing benzothiophenes in catalysis (Hazra et al., 2016).
Methodologies in Organic Synthesis
- Innovative methodologies for the construction of methylsulfonylated and carbonylated benzofurans from related structures demonstrate the versatility of sulfone-containing compounds in organic synthesis (Zhang et al., 2018).
Library Generation for Drug Discovery
- A diverse library of methyl sulfone-containing benzo[b]thiophene derivatives has been developed for potential applications in drug discovery, showcasing the relevance of such compounds in medicinal chemistry (Cho, Neuenswander & Larock, 2010).
Photocatalytic Applications
- The photocatalytic generation of 3-(methylsulfonyl)benzo[b]thiophenes from related precursors underlines the potential application of sulfone-containing benzothiophenes in photocatalysis and sustainable chemistry (Gong et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[(4-methylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S2/c1-23-17(20)14-12-4-3-5-13(12)24-16(14)18-15(19)10-6-8-11(9-7-10)25(2,21)22/h6-9H,3-5H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGQOWAMFXWCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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